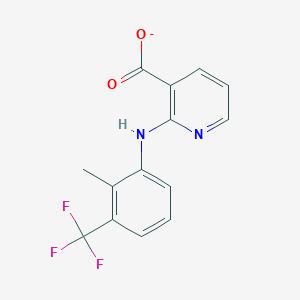

Flunixin(1-)

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Flunixin(1-) is a monocarboxylic acid anion that is the conjugate base of flunixin, obtained by deprotonation of the carboxy group. It is a conjugate base of a flunixin.

Aplicaciones Científicas De Investigación

Pharmacological Properties

Flunixin(1-) is known for its effectiveness in alleviating pain and inflammation. Its mechanism of action primarily involves the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the biosynthesis of prostaglandins involved in inflammatory processes . The compound has been extensively studied for its use in:

- Equine Medicine : Flunixin is commonly administered to horses for conditions such as colic, laminitis, and postoperative pain management. Studies have shown that flunixin can significantly reduce clinical signs associated with endotoxemia, such as abdominal discomfort and tachypnea .

- Bovine and Porcine Medicine : In cattle and pigs, flunixin is utilized to manage pain associated with various conditions, including mastitis and surgical interventions. The recommended dosage for swine is 2.2 mg/kg with a withdrawal time of 12 days .

Detection Methods

Recent advancements have focused on developing reliable methods for detecting flunixin residues in food products derived from treated animals. A study outlined a multi-class, multi-residue analysis method that effectively quantifies flunixin and its metabolite, 5-hydroxy flunixin, in milk and other livestock products. Key findings include:

| Target | Linearity (r²) | Fortification (μg/kg) | Recovery (%) | Intra-lab CV (%) |

|---|---|---|---|---|

| Flunixin | 0.9991 | 10 | 99.6 | 3.0 |

| 20 | 99.1 | 3.9 | ||

| 40 | 97.2 | 2.2 | ||

| 5-Hydroxy flunixin | 0.9993 | 10 | 101 | 4.1 |

| 20 | 93.6 | 0.7 | ||

| 40 | 84.6 | 8.4 |

These methods are essential for ensuring food safety by monitoring drug residues in animal products .

Equine Applications

A study involving horses treated with a combination of phenylbutazone and flunixin meglumine reported significant gastrointestinal complications when both drugs were administered together . This highlights the need for careful consideration of NSAID combinations in equine medicine.

Bovine Applications

Research has demonstrated that administering flunixin prior to endotoxin exposure in ponies can prevent severe clinical symptoms associated with endotoxemia . This finding underscores the drug's potential role in managing inflammatory responses during critical health events.

Palatability Studies

In a study assessing the palatability of flunixin when mixed with feed for sheep, results indicated varied consumption rates between control and flunixin-supplemented feeds over two days . This research is vital for understanding how to effectively administer medications to livestock while ensuring compliance.

Análisis De Reacciones Químicas

Acid-Base Equilibria

Flunixin(1-) exists in equilibrium with its protonated form (flunixin) depending on environmental pH:

Flunixin COOH⇌Flunixin COO−+H+

Key Data:

-

pH-dependent solubility :

| pH Range | Predominant Form | Solubility Profile |

|---|---|---|

| <5.82 | Flunixin (neutral) | Organic solvents |

| ≥5.82 | Flunixin(1-) | Aqueous media |

Hydrolysis Reactions

Flunixin(1-) undergoes hydrolysis under acidic and enzymatic conditions, forming metabolites such as 5-hydroxyflunixin (5OH) .

Experimental Conditions:

-

Acid hydrolysis : 0.1% formic acid, 37°C, followed by pH adjustment to 9.5 for ethyl acetate partitioning .

-

Enzymatic hydrolysis : β-glucuronidase in urine/bile samples to release conjugated metabolites .

Key Metabolites:

-

5-Hydroxyflunixin (5OH) : Detected in plasma and tissues using UPLC-MS/MS with a limit of detection (LOD) of 2.0–4.2 ng/g .

Electrochemical Reactions

Flunixin(1-) participates in redox reactions in electrochemical sensors. A polyvinyl chloride (PVC)-based sensor doped with multiwalled carbon nanotubes (MWCNTs) showed:

| Parameter | Value |

|---|---|

| Linear range | 1 × 10⁻⁵ – 1 × 10⁻² M |

| Slope | -58.21 mV/decade |

| Optimal pH range | 6–11 |

| Detection limit | 0.1 μM |

The sensor operates via ion-selective electrode mechanisms, with Flunixin(1-) interacting with 2-hydroxypropyl-β-cyclodextrin (HP-ßCD) in the membrane .

Thermal Decomposition

At elevated temperatures (>200°C), Flunixin(1-) decomposes into hazardous byproducts:

| Decomposition Product | Conditions |

|---|---|

| Carbon monoxide (CO) | High heat, oxidative environments |

| Nitrogen oxides (NOₓ) | Thermal degradation |

| Sulfur oxides (SOₓ) | Combustion |

These reactions are critical for safety protocols during industrial handling .

Liquid Chromatography-Mass Spectrometry (LC-MS)

Solid-Phase Extraction (SPE)

-

HLB cartridge cleanup : Flunixin(1-) binds to hydrophilic-lipophilic balance sorbents at pH 2.0, with >99% recovery using methanol elution .

Stability in Biological Matrices

Flunixin(1-) exhibits stability variations in tissues:

| Matrix | Half-life (Hours) | Degradation Pathway |

|---|---|---|

| Plasma | 1.6 (cattle) | Biliary excretion |

| Liver | 24–48 | Oxidative metabolism |

| Kidney | 12–24 | Conjugation |

Propiedades

Fórmula molecular |

C14H10F3N2O2- |

|---|---|

Peso molecular |

295.24 g/mol |

Nombre IUPAC |

2-[2-methyl-3-(trifluoromethyl)anilino]pyridine-3-carboxylate |

InChI |

InChI=1S/C14H11F3N2O2/c1-8-10(14(15,16)17)5-2-6-11(8)19-12-9(13(20)21)4-3-7-18-12/h2-7H,1H3,(H,18,19)(H,20,21)/p-1 |

Clave InChI |

NOOCSNJCXJYGPE-UHFFFAOYSA-M |

SMILES |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |

SMILES canónico |

CC1=C(C=CC=C1NC2=C(C=CC=N2)C(=O)[O-])C(F)(F)F |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.